4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is an organic compound with the molecular formula C14H12F3NO2. It is a derivative of aniline, where the aniline moiety is substituted with a trifluoroethoxy group and a phenoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethoxy group. The reaction mixture is then subjected to crystallization or distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoroethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: A similar compound with a trifluoroethoxy group attached to the aniline moiety.
4-(2,2,2-Trifluoroethoxy)phenylacetic acid: Another related compound with a trifluoroethoxy group and a phenylacetic acid moiety.
Uniqueness
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is unique due to the presence of both trifluoroethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H12F3NO2 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)9-19-11-5-7-13(8-6-11)20-12-3-1-10(18)2-4-12/h1-8H,9,18H2 |
InChI Key |
JPFKUVAWPVHAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.